5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid
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Overview
Description
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid is a heterocyclic compound with a molecular formula of C7H4N2O3S and a molecular weight of 196.19 g/mol . This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The compound also features a formyl group at the 5-position and a carboxylic acid group at the 2-position of the imidazo[2,1-b][1,3]thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can be achieved through the Vilsmeier-Haack (V-H) reaction. This method involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the V-H reagent, which is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform (CHCl3) at 0–5°C .
Industrial Production Methods
While specific industrial production methods for 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid are not well-documented, the Vilsmeier-Haack reaction provides a reliable synthetic route that can be scaled up for industrial applications. The reaction conditions, including temperature control and reagent concentrations, are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazo[2,1-b][1,3]thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products
Oxidation: 5-Carboxyimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Reduction: 5-Hydroxymethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential anticancer properties and is used in the development of new therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . The compound’s ability to induce apoptosis in cancer cells is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.
Thiazole-5-carboxylic acid derivatives: These compounds have a similar thiazole ring but differ in the position and type of functional groups attached.
Uniqueness
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid is unique due to the presence of both a formyl and a carboxylic acid group on the imidazo[2,1-b][1,3]thiazole ring
Properties
IUPAC Name |
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZPWFUTFSKFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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